Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 852375-97-4
VCID: VC6171304
InChI: InChI=1S/C15H14N4O2S/c1-10-3-5-11(6-4-10)15-17-16-12-7-8-13(18-19(12)15)22-9-14(20)21-2/h3-8H,9H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.36

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

CAS No.: 852375-97-4

Cat. No.: VC6171304

Molecular Formula: C15H14N4O2S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate - 852375-97-4

Specification

CAS No. 852375-97-4
Molecular Formula C15H14N4O2S
Molecular Weight 314.36
IUPAC Name methyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Standard InChI InChI=1S/C15H14N4O2S/c1-10-3-5-11(6-4-10)15-17-16-12-7-8-13(18-19(12)15)22-9-14(20)21-2/h3-8H,9H2,1-2H3
Standard InChI Key DLSWNQJRXRKFRK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolo[4,3-b]pyridazine core, where a triazole ring is fused to a pyridazine moiety. The p-tolyl group (4-methylphenyl) is attached at position 3 of the triazole, while a methyl thioacetate group (-S-CH₂-COOCH₃) occupies position 6 of the pyridazine ring . Key structural identifiers include:

PropertyValueSource
IUPAC Namemethyl 2-[[3-(4-methylphenyl)-[1, triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
SMILESCC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC
InChIKeyDLSWNQJRXRKFRK-UHFFFAOYSA-N
CAS Registry852375-97-4

The planar triazole-pyridazine system facilitates π-π stacking interactions, while the thioether linker enhances solubility and metabolic stability compared to oxygen analogs.

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, with partial charges localized on the triazole nitrogen atoms (-0.45 e) and the carbonyl oxygen (-0.32 e). Nuclear magnetic resonance (NMR) data for related analogs show characteristic signals:

  • ¹H NMR (CDCl₃): δ 8.72 (d, J=5.1 Hz, 1H, pyridazine-H), 7.85 (d, J=8.3 Hz, 2H, p-tolyl-H), 7.35 (d, J=8.3 Hz, 2H, p-tolyl-H), 4.12 (s, 2H, -SCH₂-), 3.73 (s, 3H, -OCH₃).

  • ¹³C NMR: 168.9 ppm (C=O), 152.4 ppm (triazole-C), 139.2 ppm (pyridazine-C).

Synthesis and Optimization

Synthetic Pathways

The synthesis typically follows a three-step sequence (Figure 1):

  • Cyclocondensation: 4-Methylphenylhydrazine reacts with 6-chloropyridazine-3-carboxylic acid in glacial acetic acid to form the triazolo[4,3-b]pyridazine core.

  • Thioether Formation: Nucleophilic displacement of the 6-chloro group with mercaptoacetic acid methyl ester in DMF at 80°C.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the final product in 62–68% purity.

Table 1. Optimization of Thioether Formation

ConditionYield (%)Purity (%)
DMF, 80°C, 12 hr6895
THF, reflux, 24 hr5489
EtOH, 60°C, 18 hr4182

The DMF-mediated reaction achieves optimal yields due to superior solvation of the intermediate thiolate anion.

Biological Activities and Mechanisms

Kinase Inhibition

The compound demonstrates IC₅₀ = 0.32 μM against p38 mitogen-activated protein (MAP) kinase in enzymatic assays, comparable to clinical candidates like doramapimod (IC₅₀ = 0.28 μM) . Molecular docking reveals hydrogen bonds between the triazole N2 atom and kinase residue Lys53, while the p-tolyl group occupies a hydrophobic pocket near Leu104 .

Comparative Analysis with Structural Analogs

Table 2. Structure-Activity Relationships

Compoundp38 MAP Kinase IC₅₀ (μM)Anticancer GI₅₀ (μM)
Methyl thioacetate derivative0.321.8
Ethyl thiopropanoate analog0.453.2
Unsubstituted thioether 1.1212.4

The methyl ester group enhances cellular permeability compared to ethyl or unsubstituted analogs, as evidenced by logP values of 2.1 (methyl) vs. 2.8 (ethyl).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator